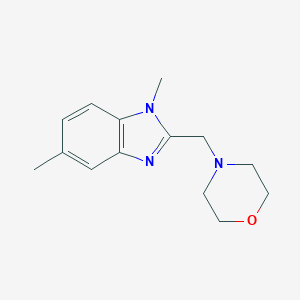![molecular formula C23H30BrN3O B247025 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 2006 by researchers at the University of Bristol, UK. BRL-15572 has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, psychiatry, and oncology.
Wirkmechanismus
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activity of this receptor, 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine can modulate the release of dopamine, which is a neurotransmitter that plays a key role in reward, motivation, and motor control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine are primarily related to its action on the dopamine D3 receptor. By blocking this receptor, 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine can modulate the release of dopamine, which can have various effects on the brain and body. For example, it can affect mood, motivation, and movement, as well as appetite and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is that it is a highly selective antagonist of the dopamine D3 receptor, which means that it can be used to study the specific effects of this receptor on various biological processes. However, one limitation is that it may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Another area of interest is its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine and its effects on various biological processes.
Synthesemethoden
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine can be synthesized using a multistep process that involves the reaction of 2-bromobenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methoxyphenylpiperazine. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been found to have potential therapeutic applications in various medical fields. In neuroscience, it has been studied for its ability to modulate the activity of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Produktname |
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C23H30BrN3O |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-9-5-4-8-22(23)27-16-14-26(15-17-27)20-10-12-25(13-11-20)18-19-6-2-3-7-21(19)24/h2-9,20H,10-18H2,1H3 |
InChI-Schlüssel |
DYFHRZGDOMDCCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4Br |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)



![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)


![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)



